(Chloromethyl)(triphenyl)silane
Overview
Description
(Chloromethyl)(triphenyl)silane is a compound that belongs to the group of reactive, chlorine-containing chemical compounds known as chlorosilanes . It is related to silane (SiH4) and is used in many chemical processes . The compound has a molecular weight of 183.91 g·mol−1 .
Synthesis Analysis
The synthesis of chlorosilanes, including this compound, often involves harsh conditions such as ionic polymerizations . A chlorodimethylsilane (CDMS)-mediated reductive etherification reaction has been introduced as a versatile strategy for polyether synthesis . Another strategy involves the use of 3-butene-1-ol (BTO) and 3-mercaptopropyltrimethoxysilane (KH-590) as raw materials to synthesize hydroxyl group terminated silane .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CH2Cl4Si . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
This compound is a compound with the formula Si(CH2Cl)Cl3 . It reacts with water, alcohols, and is soluble in chloroform, benzene, and THF .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a boiling point of 118 °C (244 °F; 391 K) . It reacts with water and alcohols, and is soluble in chloroform, benzene, and THF .Scientific Research Applications
Synthesis and Material Chemistry
(Chloromethyl)(triphenyl)silane and its derivatives are primarily utilized in synthetic chemistry, particularly in the preparation of multifunctional silanes. These compounds serve as key intermediates in organosilicon chemistry, enabling the synthesis of various structurally complex and functional silicon-containing compounds. For instance, Daiß et al. (2004) outlined the synthesis of a series of multifunctional (chloromethyl)silanes, emphasizing their significance in synthetic organosilicon chemistry due to their multiple SiCH2Cl moieties and additional Si-functional groups (Daiß et al., 2004).
Organometallic Chemistry and Catalysis
In organometallic chemistry, this compound derivatives play a crucial role as ligands and reagents. For example, Brown et al. (2016) synthesized potassium aryl- and alkyl-substituted silylchalcogenolate ligands, using triphenyl(chloro)silane, for systematic metal complexation studies (Brown et al., 2016).
Chromatography and Separation Science
These compounds also find applications in chromatography. Asmus et al. (1976) reported using chlorodimethyl (4-(4-chloromethylphenyl)butyl) silane in the preparation of cation-exchange packing materials for high-performance liquid chromatography, demonstrating their utility in analytical separations (Asmus et al., 1976).
Surface Chemistry and Material Science
In the field of material science, this compound derivatives are employed in the development of surface coatings and self-assembled monolayers. Mansueto et al. (2012) synthesized new triphenylene-based silanes for direct surface anchoring in binary mixed self-assembled monolayers, demonstrating their potential in creating organized molecular structures on surfaces (Mansueto et al., 2012).
Photocatalysis and Green Chemistry
In green chemistry, these silanes are used in photocatalytic processes. Rettig et al. (2019) showed that tellurorhodamine photocatalytically oxidizes aromatic and aliphatic silanes under mild aerobic conditions, highlighting their role in environmentally friendly oxidation reactions (Rettig et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
chloromethyl(triphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQFXVRXFUAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293923 | |
Record name | (chloromethyl)(triphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17067-65-1 | |
Record name | NSC93017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (chloromethyl)(triphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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